
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a useful research compound. Its molecular formula is C19H21N7O3 and its molecular weight is 395.423. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone is a compound involved in the synthesis of novel heterocyclic compounds due to its structural complexity. For instance, research on compounds derived from visnaginone and khellinone demonstrated the production of various heterocyclic compounds like benzodifuranyl derivatives, exhibiting potential anti-inflammatory and analgesic properties (Abu‐Hashem, Al-Hussain, & Zaki, 2020). These findings are critical as they provide a foundation for the development of new therapeutic agents.
Antibacterial Properties
The compound's structure, featuring a piperazinyl ring, is notable in the research of oxazolidinones, a novel class of synthetic antibacterial agents. For example, studies have identified piperazinyl oxazolidinones with significant activity against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus, marking them as promising candidates for treating bacterial infections (Tucker et al., 1998).
Antifungal and Antimicrobial Activity
Further synthesis efforts have yielded 1,2,4-triazole derivatives containing a piperazine nucleus, demonstrating broad biological potentials, including antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities. These compounds, explored through green chemistry techniques such as microwave and ultrasound irradiation, offer promising results in biological applications (Mermer et al., 2018).
Chemical Synthesis and Characterization
The chemical synthesis and characterization of new heterocyclic compounds, including those containing the piperazine/morpholine moiety, have been extensively studied. For instance, a method for synthesizing dihydropyrimidinone derivatives in good yield through a simple and efficient method has been developed, showcasing the compound's versatility in creating structurally diverse molecules (Bhat, Al-Omar, Ghabbour, & Naglah, 2018).
properties
IUPAC Name |
2-(2-methoxyphenoxy)-1-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N7O3/c1-28-15-4-2-3-5-16(15)29-11-19(27)25-8-6-24(7-9-25)17-10-18(22-13-21-17)26-14-20-12-23-26/h2-5,10,12-14H,6-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWUSGKRLPVTDRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N2CCN(CC2)C3=NC=NC(=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(2-methoxyphenoxy)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

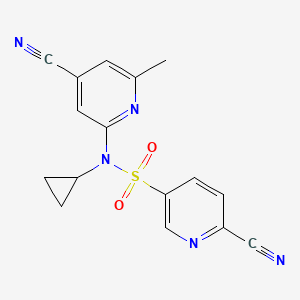

![L-Glutamic acid, N-[4-[1-[(2,4-diamino-6-pteridinyl)methyl]-3-butyn-1-yl]benzoyl]-, 1,5-dimethyl ester](/img/structure/B2511726.png)
![2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxy-N-phenylacetamide](/img/structure/B2511727.png)
![{1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl}methanamine](/img/structure/B2511730.png)
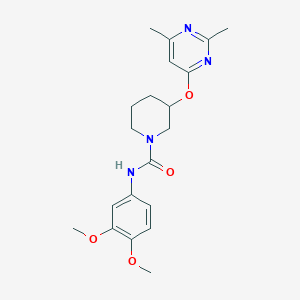
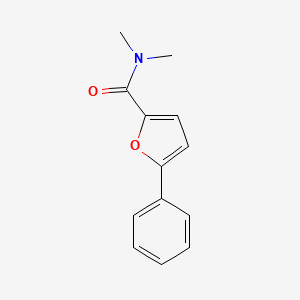
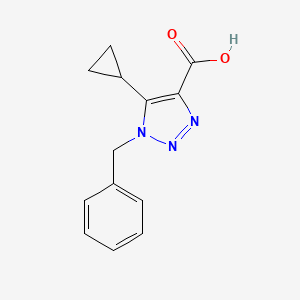
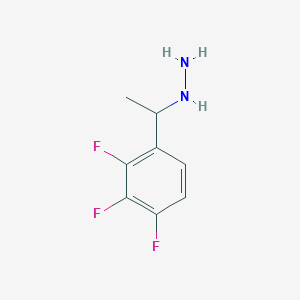
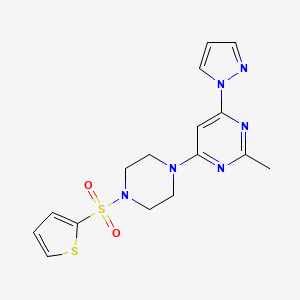
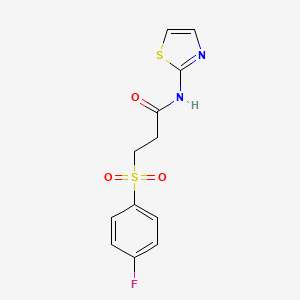
![1-[2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B2511740.png)
![5-[4-(Dimethylsulfamoylamino)but-2-ynoxy]-1,3-benzodioxole](/img/structure/B2511741.png)
![N-(3-chloro-4-methoxyphenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2511745.png)